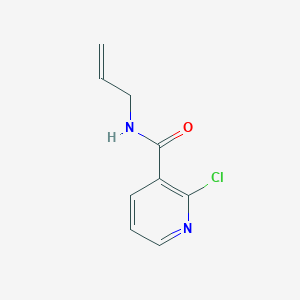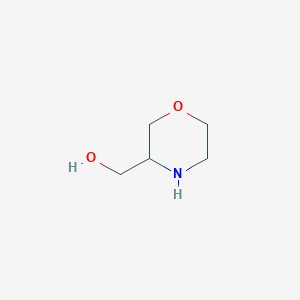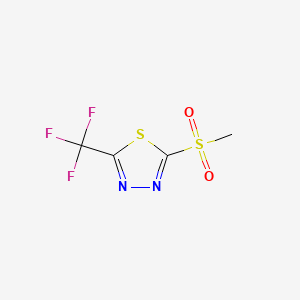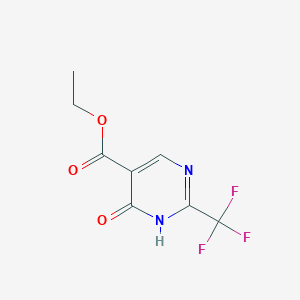![molecular formula C11H14N4S B1309881 Butyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine CAS No. 35314-20-6](/img/structure/B1309881.png)
Butyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine (BPTDA) is an organic compound belonging to the class of heterocyclic amines. It is a white, crystalline solid with a molecular weight of 246.31 g/mol and a melting point of 127-129°C. BPTDA has been used in various scientific research applications, including as a model compound for studying the mechanism of action of drugs, as a biochemical and physiological probe, and as a tool for studying the effects of various environmental factors on biological systems.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A study by El‐Sayed et al. (2008) elaborated on the synthesis and characterization of heterocyclic derivatives containing 1,3,4-thiadiazole rings. These derivatives were obtained through cyclization processes and characterized using spectral and analytical data, such as IR, Mass, and 1H NMR spectra, indicating the chemical diversity and potential utility of these compounds in further applications (El‐Sayed, Hegab, Tolan, & Abdel-Rahman, 2008).
Anticancer Potential
- Research by Abdo and Kamel (2015) investigated the anticancer properties of 1,3,4-thiadiazoles, 1,2,4-triazoles, and their derivatives. They found that certain derivatives exhibited significant cytotoxicity against various human cancer cell lines, highlighting the potential of these compounds in cancer therapy (Abdo & Kamel, 2015).
Molecular and Crystal Structure Analysis
- Dani et al. (2013) conducted studies on the molecular and crystal structure of 1,3,4-thiadiazol-2-amine derivatives, offering insights into their geometric parameters through DFT method and X-ray data. This foundational knowledge supports the exploration of these compounds' electronic properties and reactivity (Dani et al., 2013).
Synthesis and Crystal Structure
- Wawrzycka-Gorczyca et al. (2011) detailed the synthesis and X-ray crystal structure of specific 1,3,4-thiadiazol-2-amine derivatives, shedding light on their structural characteristics and potential for further chemical modifications (Wawrzycka-Gorczyca et al., 2011).
Tautomerism Studies
- Strzemecka (2007) examined the tautomerism of thiadiazol-2-yl-amine derivatives, utilizing NMR spectroscopy and computational methods to explore their dynamic chemical behavior. Understanding tautomerism is crucial for predicting the reactivity and stability of these compounds in various chemical environments (Strzemecka, 2007).
Mecanismo De Acción
Target of Action
Butyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine is a derivative of 1,3,4-thiadiazole 1,3,4-thiadiazole derivatives have been known to disrupt processes related to dna replication , suggesting that the primary targets of this compound could be involved in DNA replication.
Mode of Action
It is known that 1,3,4-thiadiazole derivatives, to which this compound belongs, have the ability to disrupt processes related to dna replication . This suggests that this compound may interact with its targets to inhibit replication of both bacterial and cancer cells .
Biochemical Pathways
Given that 1,3,4-thiadiazole derivatives can disrupt dna replication , it is plausible that this compound may affect pathways related to cell division and growth.
Pharmacokinetics
It is known that thiadiazoles, due to their mesoionic nature, are able to cross cellular membranes . This suggests that this compound may have good bioavailability.
Result of Action
Given that 1,3,4-thiadiazole derivatives can disrupt dna replication , it is plausible that this compound may inhibit cell division and growth, potentially leading to cell death.
Análisis Bioquímico
Biochemical Properties
Butyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of dihydrofolate reductase, an enzyme crucial for DNA synthesis and cell division . Additionally, this compound can bind to bacterial cell wall proteins, disrupting their function and leading to antimicrobial effects . The nature of these interactions is primarily through hydrogen bonding and hydrophobic interactions, which stabilize the binding of this compound to its target molecules.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In cancer cells, it has been observed to induce apoptosis, a programmed cell death mechanism, by activating caspase enzymes . This compound also influences cell signaling pathways, such as the mitogen-activated protein kinase pathway, leading to altered gene expression and inhibition of cell proliferation . Furthermore, this compound affects cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced energy production and cell growth .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. This compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonds and hydrophobic interactions . It inhibits enzyme activity by blocking the active site or inducing conformational changes that reduce enzyme efficiency . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA . These molecular interactions lead to changes in cellular function and overall biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell growth and metabolic activity . The compound’s effectiveness may decrease over time due to potential degradation and reduced bioavailability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes and cellular processes . At higher doses, this compound can cause adverse effects, such as liver and kidney damage, due to its potential toxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing significant harm to the organism.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics . This compound can also affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to altered metabolite levels and reduced energy production . The interactions with these metabolic pathways contribute to the overall biological activity of this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . The compound’s localization and accumulation within specific cellular compartments are influenced by its chemical properties and interactions with cellular components . These factors determine the bioavailability and effectiveness of this compound in different biological contexts.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it interacts with transcription factors and modulates gene expression . Alternatively, this compound may accumulate in the mitochondria, affecting metabolic processes and energy production . The subcellular localization of this compound is essential for understanding its mechanism of action and biological effects.
Propiedades
IUPAC Name |
N-butyl-5-pyridin-3-yl-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S/c1-2-3-7-13-11-15-14-10(16-11)9-5-4-6-12-8-9/h4-6,8H,2-3,7H2,1H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKBSAMIYCTWSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NN=C(S1)C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






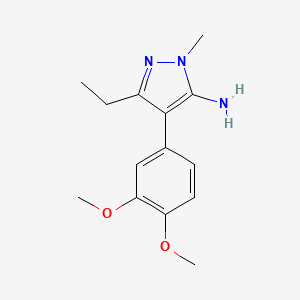
![[3-(3-Methoxy-phenyl)-pyrazol-1-yl]-acetic acid](/img/structure/B1309819.png)

![4-[2-(5-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine](/img/structure/B1309824.png)
